molecular formula C13H18N4O4 B14670281 Glycylglycyl-L-tyrosinamide CAS No. 35919-99-4

Glycylglycyl-L-tyrosinamide

Cat. No.: B14670281
CAS No.: 35919-99-4
M. Wt: 294.31 g/mol
InChI Key: CVKKWNVHVHNGQM-JTQLQIEISA-N
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Description

Glycylglycyl-L-tyrosinamide is a dipeptide compound composed of two glycine molecules and one L-tyrosine molecule. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure allows it to participate in a range of biochemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycylglycyl-L-tyrosinamide can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of peptide bonds between the amino acids. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature. The process involves protecting the amino and carboxyl groups of the amino acids to prevent side reactions, followed by deprotection after the coupling reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently produce peptides by sequentially adding protected amino acids to a growing peptide chain. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-tyrosinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycylglycyl-L-tyrosinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycylglycyl-L-tyrosinamide involves its interaction with specific molecular targets. For instance, it can inhibit viral proteases by binding to the active site, thereby preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication cycle, making it a potential antiviral agent . The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycylglycyl-L-tyrosinamide is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to form stable peptide bonds and participate in various chemical reactions makes it a versatile compound for research and industrial applications .

Properties

CAS No.

35919-99-4

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C13H18N4O4/c14-6-11(19)16-7-12(20)17-10(13(15)21)5-8-1-3-9(18)4-2-8/h1-4,10,18H,5-7,14H2,(H2,15,21)(H,16,19)(H,17,20)/t10-/m0/s1

InChI Key

CVKKWNVHVHNGQM-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CNC(=O)CN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CNC(=O)CN)O

Origin of Product

United States

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